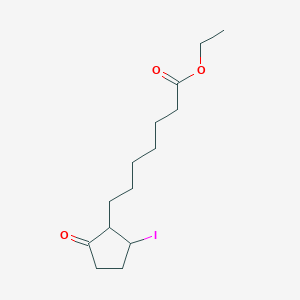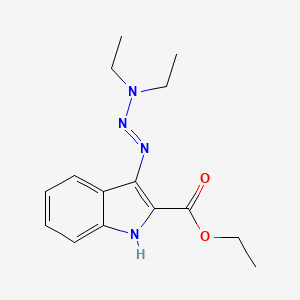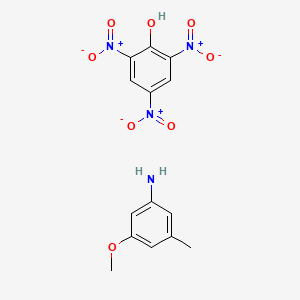![molecular formula C10H23N2O3P B14402591 Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate CAS No. 89504-56-3](/img/structure/B14402591.png)
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a 2-methylpropyl group and a dimethyl phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate typically involves the reaction of piperazine derivatives with phosphonate reagents. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism of action of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, disrupting its normal function.
類似化合物との比較
Similar Compounds
- Dimethyl [substitutedphenyl-6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern on the piperazine ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89504-56-3 |
|---|---|
分子式 |
C10H23N2O3P |
分子量 |
250.28 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C10H23N2O3P/c1-10(2)9-11-5-7-12(8-6-11)16(13,14-3)15-4/h10H,5-9H2,1-4H3 |
InChIキー |
HXQQFNONCSUXNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCN(CC1)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


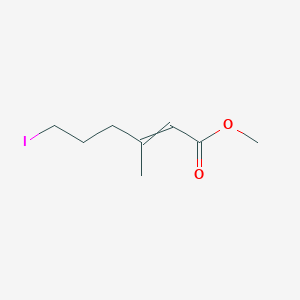
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

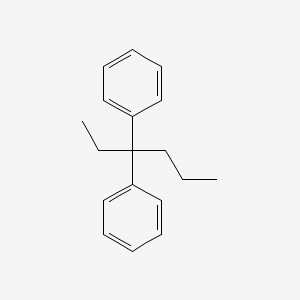
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
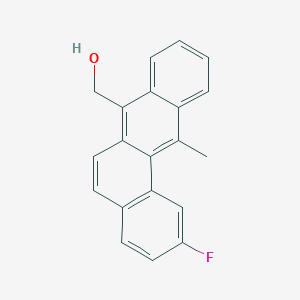
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)

